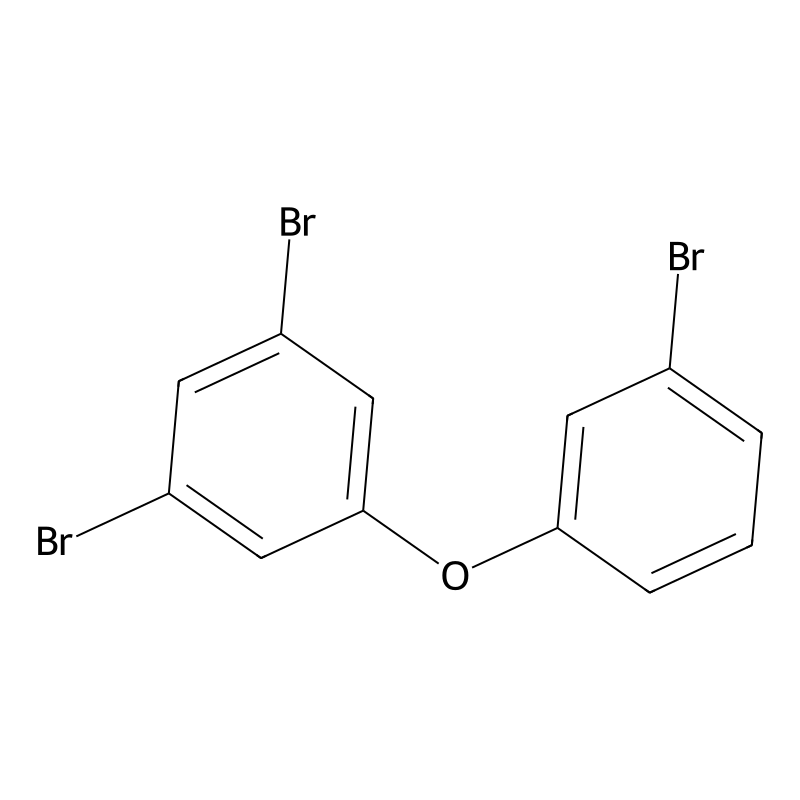Organic Pollutant Standards
CAS No.:5436-43-1
Molecular Formula:C12H6Br4O
Molecular Weight:485.79 g/mol
Availability:
In Stock
CAS No.:2315-61-9
Molecular Formula:C18H30O3
Molecular Weight:294.4 g/mol
Availability:
In Stock
CAS No.:207122-15-4
Molecular Formula:C12H4Br6O
Molecular Weight:643.6 g/mol
Availability:
In Stock
CAS No.:1119449-37-4
Molecular Formula:C17H28O2
Molecular Weight:264.409
Availability:
In Stock
CAS No.:147217-79-6
Molecular Formula:C12H7Br3O
Molecular Weight:406.89 g/mol
Availability:
In Stock
CAS No.:2050-47-7
Molecular Formula:C12H8Br2O
Molecular Weight:328 g/mol
Availability:
In Stock

![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol](/img/structure-2d/800/S589270.png)



